molecular formula C34H24BrN3O4 B11657715 (5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11657715
M. Wt: 618.5 g/mol
InChI Key: MYTOEMPXMSCHFM-BRPDVVIDSA-N
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Description

The compound (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a pyrrole ring, a diazinane trione core, and various phenyl and bromophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine. Subsequent steps involve the introduction of the bromophenyl and phenyl groups through electrophilic aromatic substitution reactions. The final step includes the formation of the diazinane trione core, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[1-(4-BROMOPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its complex structure, which includes multiple aromatic rings and a diazinane trione core

Properties

Molecular Formula

C34H24BrN3O4

Molecular Weight

618.5 g/mol

IUPAC Name

(5Z)-5-[[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C34H24BrN3O4/c1-42-28-18-16-27(17-19-28)38-33(40)29(32(39)36-34(38)41)20-24-21-30(22-8-4-2-5-9-22)37(26-14-12-25(35)13-15-26)31(24)23-10-6-3-7-11-23/h2-21H,1H3,(H,36,39,41)/b29-20-

InChI Key

MYTOEMPXMSCHFM-BRPDVVIDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)C(=O)NC2=O

Origin of Product

United States

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